![molecular formula C18H16Cl2N2O B4696909 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4696909.png)
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a vital role in cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential use as an anti-cancer drug.
Mécanisme D'action
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. This leads to the inhibition of Aurora A kinase activity, which is required for proper cell division. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has also been shown to induce mitotic spindle defects and abnormal chromosome segregation, leading to cell death. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several advantages as a research tool. It is a small molecule inhibitor that specifically targets Aurora A kinase, making it a valuable tool for studying the role of Aurora A kinase in cancer. However, like all small molecule inhibitors, 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has limitations. It may have off-target effects, and its effectiveness may vary depending on the specific cancer cell type being studied.
Orientations Futures
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has shown promise as an anti-cancer drug, but further research is needed to fully understand its potential. Future research could focus on optimizing the synthesis of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide to improve its effectiveness and reduce its side effects. Additionally, further studies could investigate the use of 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in combination with other anti-cancer drugs to improve its efficacy. Finally, more research is needed to understand the mechanisms underlying 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide's effects on cancer cells, which could lead to the development of new anti-cancer drugs.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential use as an anti-cancer drug. Studies have shown that 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells. 2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-15(8-11)12(10-22-17)6-7-21-18(23)14-4-3-13(19)9-16(14)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDDVWTZKGZCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-benzylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B4696834.png)
![1-ethyl-4-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4696847.png)
![N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4696854.png)
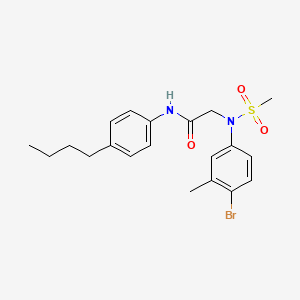
![N-[3-(4-morpholinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4696862.png)
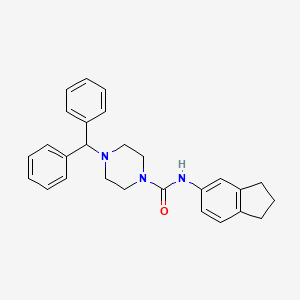
![1-methyl-3-{[1-(6-methyl-2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B4696878.png)
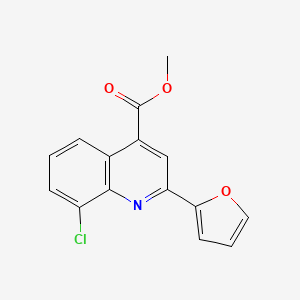
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4696893.png)
![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4696895.png)
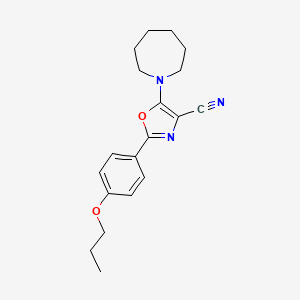
![N,N'-1,4-butanediylbis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B4696916.png)
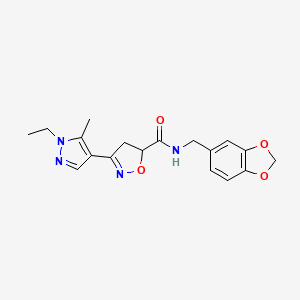
![N-[3-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4696931.png)